



Application Notes and Protocols for TiS₂ in Sodium-Ion Batteries

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the electrochemical performance of **Titanium Disulfide** (TiS₂) as a promising electrode material for sodium-ion batteries (SIBs). It includes a summary of key performance metrics, detailed experimental protocols for material synthesis and electrochemical testing, and graphical representations of workflows and conceptual relationships.

Introduction to TiS2 for Sodium-Ion Batteries

Titanium disulfide (TiS₂) is a layered transition metal dichalcogenide that has garnered significant interest as a cathode and anode material for SIBs.[1][2] Its two-dimensional structure allows for the intercalation and deintercalation of sodium ions between its layers.[1] Key advantages of TiS₂ include its high theoretical capacity, excellent rate capability, and good cycling stability.[1][3][4] The performance of TiS₂-based electrodes can be influenced by factors such as morphology, interlayer spacing, and the choice of electrolyte.[1][5][6]

Electrochemical Performance Data

The following tables summarize the quantitative electrochemical performance data of TiS₂ in sodium-ion batteries as reported in various studies.

Table 1: Electrochemical Performance of TiS2 as a Cathode Material



Material Morpholo gy	Electrolyt e	Voltage Window (V vs. Na/Na+)	Specific Capacity (mAh/g)	Rate Capabilit y	Cycling Stability	Referenc e
TiS ₂ Nanoplates	1 M NaClO4 in PC	1.0 - 3.0	186 (at low current rate)	~100 mAh/g at 10C	93% capacity retention after 100 cycles	[1]
TiS₂ Powder	Not specified	1.05 - 2.6	~146 (at 0.1C)	Not specified	Stable over 160 cycles	[7]
TiS₂ Nanoflakes	Not specified	Not specified	114 (initial reversible at 66.7 mA/g)	Not specified	93% capacity retention after 100 cycles	[8]
TiS ₂ Powder	NaFP₅ in EC/DMC	Not specified	203 (at 0.2C)	88 mAh/g at 10C	92% capacity retention over 50 cycles	[8]

Table 2: Electrochemical Performance of TiS2 as an Anode Material (Conversion Reaction)

Material Morpholo gy	Electrolyt e	Voltage Window (V vs. Na/Na+)	Specific Capacity (mAh/g)	Rate Capabilit y	Cycling Stability	Referenc e
TiS₂	1 M NaPF6 in DME	Below 1.0	1040 (reversible at 0.2 A/g)	621 mAh/g at 40 A/g	Superior stability over 9000 cycles	[5][6]



Experimental Protocols Synthesis of TiS2

Method 1: Solid-Phase Sintering[5]

This method involves the direct reaction of titanium and sulfur powders at high temperatures.

Materials:

- · Titanium powder
- Sulfur powder

Procedure:

- Thoroughly mix titanium and sulfur powders in a stoichiometric ratio (e.g., 0.1 g Ti and 0.3 g
 S).
- Seal the mixture in an evacuated quartz tube.
- Heat the sealed tube at 660 °C for 7 days.
- After cooling to room temperature, open the tube in an inert atmosphere.
- Wash the resulting brass-colored powder multiple times with carbon disulfide to remove any unreacted sulfur.
- Dry the final TiS₂ product at 80 °C under vacuum for 10 hours.

Method 2: Chemical Vapor Transport (CVT)[7]

This method is used to grow high-quality TiS₂ crystals.

Materials:

- High-purity TiS₂ powder (as a source)
- Iodine (as a transport agent)



Procedure:

- Place the source TiS₂ powder and a small amount of iodine in a quartz ampoule.
- Evacuate and seal the ampoule.
- Place the ampoule in a two-zone tube furnace.
- Create a temperature gradient, with the source material at the hotter end and the growth zone at a slightly cooler temperature.
- Over time, TiS₂ will sublime and react with iodine to form a gaseous intermediate.
- This intermediate will then decompose in the cooler zone, depositing TiS2 crystals.

Electrode Preparation

Materials:

- TiS₂ active material
- Conductive agent (e.g., acetylene black, Super P)
- Binder (e.g., polyvinylidene fluoride PVDF)
- Solvent (e.g., N-methyl-2-pyrrolidone NMP)
- Current collector (e.g., aluminum foil)

Procedure:

- Mix the TiS₂ active material, conductive agent, and binder in a specific weight ratio (e.g., 8:1:1).
- Add NMP to the mixture and stir until a homogeneous slurry is formed.
- Coat the slurry onto the current collector using a doctor blade.



- Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.
- Punch out circular electrodes of a desired diameter (e.g., 12 mm) for coin cell assembly.
- The typical active material loading is between 2.2–2.5 mg cm⁻².[5]

Electrochemical Measurements

Cell Assembly:

- Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox.
- Use the prepared TiS₂ electrode as the working electrode.
- Use a sodium metal disc as the counter and reference electrode.
- Use a glass fiber separator soaked in the electrolyte.
- Electrolyte examples: 1 M NaPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v), or 1 M NaPF₆ in diglyme (DME).[5]

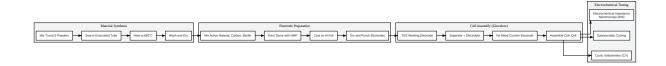
Electrochemical Tests:

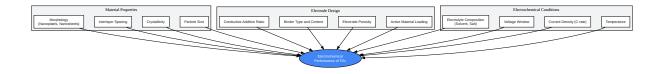
- Cyclic Voltammetry (CV):
 - Perform CV measurements on an electrochemical workstation.
 - Scan at a slow rate (e.g., 0.1 mV/s) within the desired voltage window to identify the redox peaks corresponding to Na⁺ intercalation/deintercalation.[5]
- Galvanostatic Charge-Discharge Cycling:
 - Use a battery test system to perform cycling tests at various current densities (C-rates).
 - Record the specific capacity, coulombic efficiency, and cycling stability over a number of cycles.
- Electrochemical Impedance Spectroscopy (EIS):



- Conduct EIS measurements to investigate the charge transfer resistance and ion diffusion kinetics.
- Typically performed over a frequency range of 100 kHz to 0.01 Hz.

Visualizations





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